4-methoxyphenyl (4-nitrophenoxy)acetate
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Overview
Description
4-Methoxyphenyl (4-nitrophenoxy)acetate is an organic compound with the molecular formula C15H13NO6 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrophenoxy group through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-methoxyphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 4-nitrophenoxyacetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-methoxyphenyl (4-aminophenoxy)acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Hydrolysis: 4-methoxyphenol and 4-nitrophenoxyacetic acid.
Scientific Research Applications
4-Methoxyphenyl (4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl (4-nitrophenoxy)acetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and enzymes. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl acetate: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
4-Nitrophenyl acetate: Lacks the methoxy group, which affects its solubility and reactivity.
4-Methoxyphenyl (4-aminophenoxy)acetate: Similar structure but with an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
4-Methoxyphenyl (4-nitrophenoxy)acetate is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-(4-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-12-6-8-14(9-7-12)22-15(17)10-21-13-4-2-11(3-5-13)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPCRTYZDTZCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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